

Application Note: Generating TAC4 Knockout Human Cell Lines with CRISPR/Cas9

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Compound of Interest

Compound Name: Hemokinin 1, human

Cat. No.: B561566

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Introduction

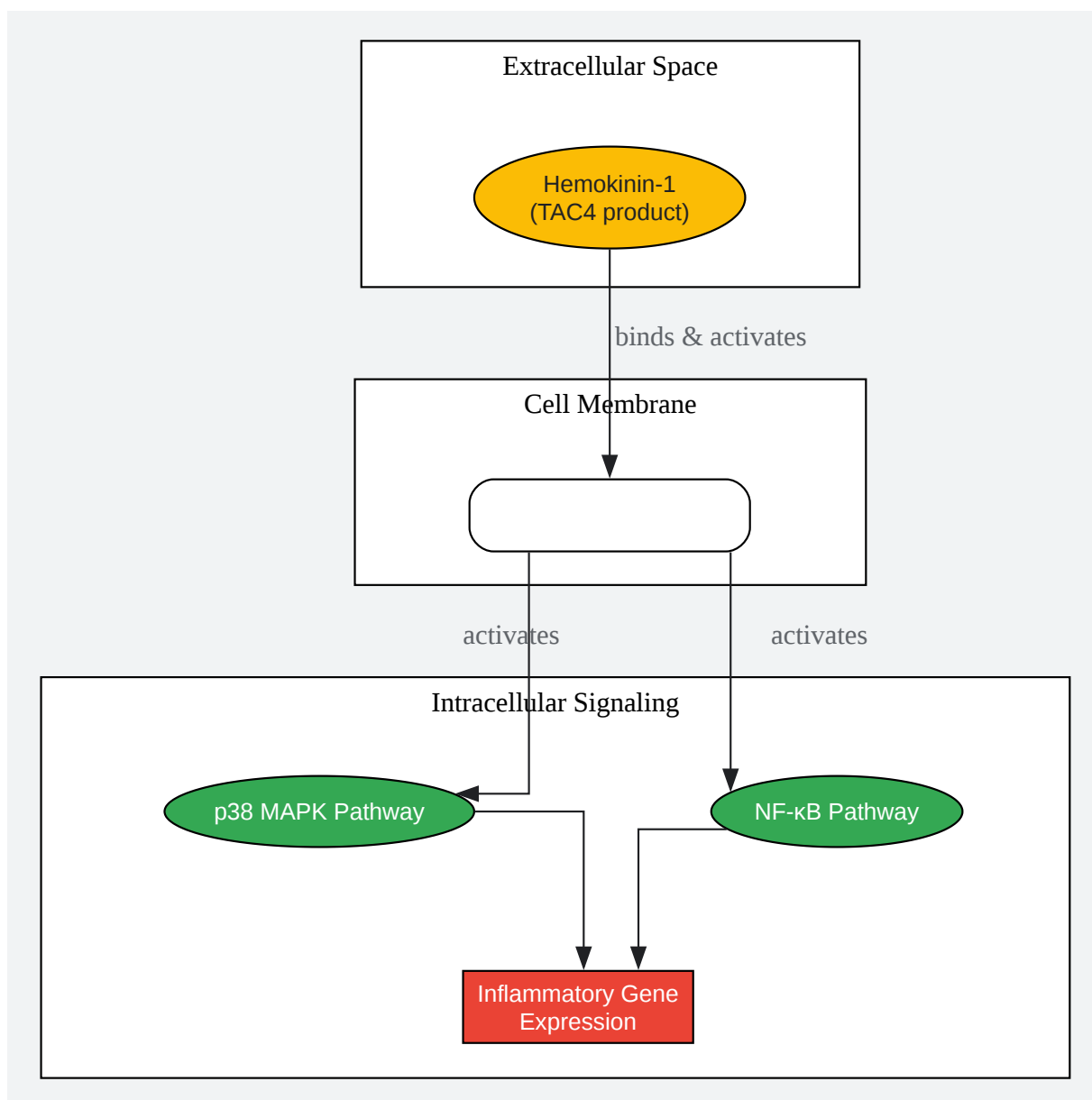
The Tachykinin Precursor 4 (TAC4) gene encodes for the precursor protein of Hemokinin-1 (HK-1), a member of the tachykinin peptide family.[1][2] Tachykinins are neuropeptides involved in a variety of biological processes, including the regulation of blood pressure, immune responses, inflammation, and pain perception.[1][3] The products of the TAC4 gene preferentially activate the tachykinin receptor 1 (NK1R).[1][3] Creating TAC4 knockout (KO) cell lines is a critical step in elucidating the specific roles of this gene in cellular signaling pathways and for developing novel therapeutic agents.

The CRISPR/Cas9 system offers a highly efficient and precise method for gene editing, enabling the targeted disruption of genes like TAC4.[4][5] This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6] The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.[7]

This document provides a detailed protocol for generating and validating monoclonal TAC4 knockout human cell lines using the CRISPR/Cas9 system.

TAC4 Signaling Pathway

The peptide product of TAC4, Hemokinin-1, binds to and activates the Tachykinin Receptor 1 (NK1R). This interaction can initiate downstream signaling cascades, including the NF- κ B and p38 MAPK pathways, which are known to be involved in inflammatory responses.[8]

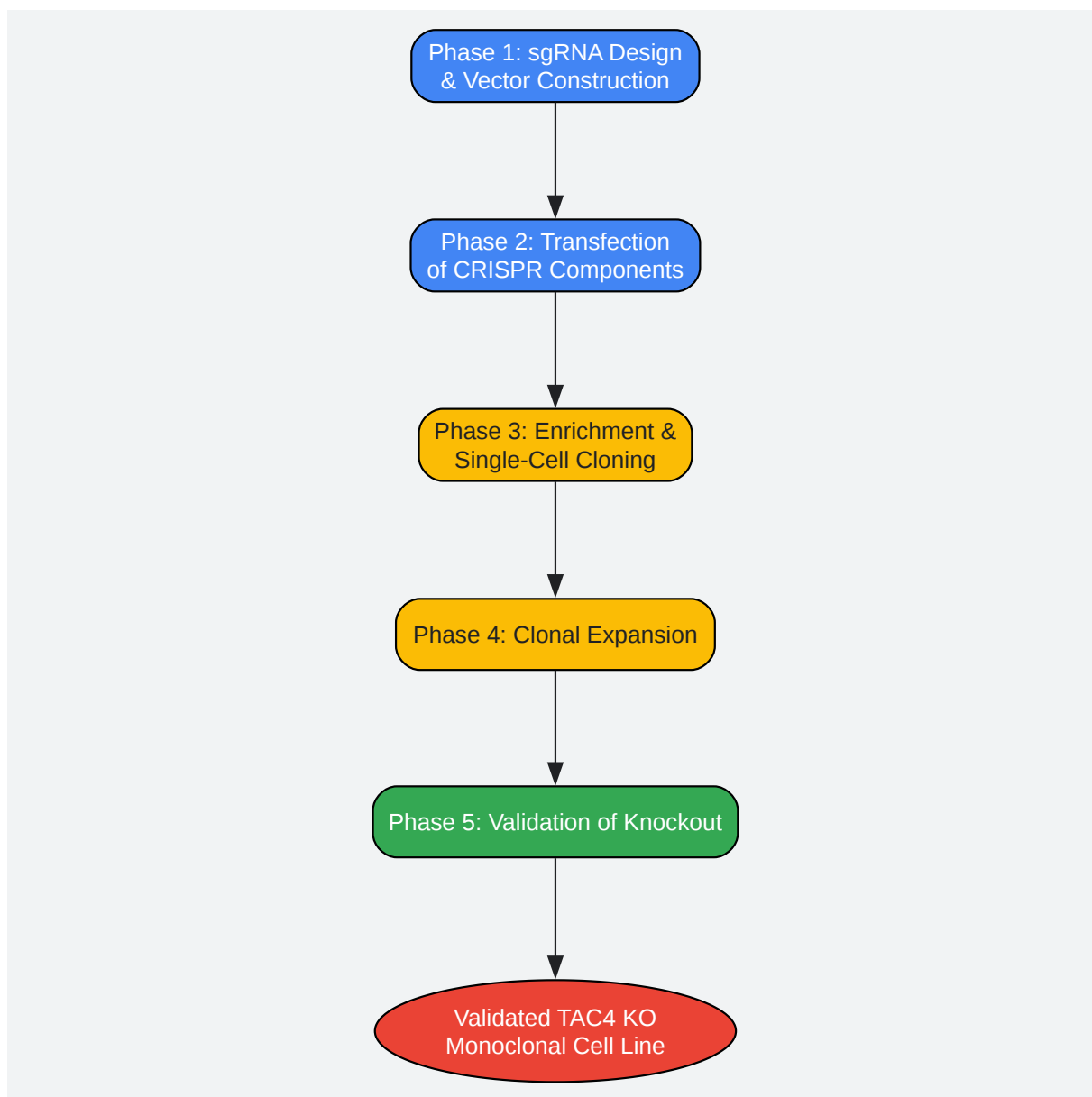


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Caption: Simplified signaling pathway of the TAC4 gene product.

Experimental Workflow

The generation of a knockout cell line is a multi-step process that requires careful planning and execution, from initial guide RNA design to final clonal validation.^{[4][5]} The entire workflow can take several weeks to months.^[4]



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Caption: Workflow for generating CRISPR/Cas9 knockout cell lines.

Data Presentation

Table 1: Example of sgRNA Designs for Human TAC4 Gene

Successful knockout depends on the design of efficient and specific single guide RNAs (sgRNAs).[9] It is recommended to design multiple sgRNAs targeting an early exon of the TAC4 gene to increase the likelihood of generating a loss-of-function mutation.[10] Using a multi-guide approach can also enhance knockout efficiency.[11]

sgRNA ID	Target Exon	Target Sequence (5' - 3')	Predicted On-Target Score*
TAC4-sg01	Exon 2	GATGCAGAGGACCA GATCCG	91
TAC4-sg02	Exon 2	CCTGGACAACACTACG GGCTCA	88
TAC4-sg03	Exon 3	GTGCTGCCGCTGAA GATGAG	85

Scores are hypothetical and represent outputs from sgRNA design tools like CHOPCHOP or Benchling, which predict on-target efficiency.[7][10]

Table 2: Representative Validation Data for Monoclonal Colonies

Validation must be performed at both the genomic and protein levels to confirm a successful knockout.[4][12]

Clone ID	Genotyping (Sanger Sequencing)	Protein Level (Western Blot)	Status
TAC4-KO-C1	7 bp deletion (Allele 1) / 7 bp deletion (Allele 2)	No protein detected	Confirmed Biallelic KO
TAC4-KO-C2	2 bp insertion (Allele 1) / Wild-Type (Allele 2)	~50% protein reduction	Heterozygous KO
TAC4-KO-C3	Wild-Type (Allele 1) / Wild-Type (Allele 2)	Normal protein level	Wild-Type (No Edit)
TAC4-KO-C4	11 bp deletion (Allele 1) / 1 bp insertion (Allele 2)	No protein detected	Confirmed Biallelic KO

Experimental Protocols

This protocol is a general guideline and may require optimization for specific human cell lines.

Phase 1: sgRNA Design and Vector Construction

- sgRNA Design:
 - Obtain the cDNA or genomic sequence for the human TAC4 gene from a database such as NCBI or Ensembl.
 - Use a web-based tool (e.g., Benchling, CHOPCHOP) to design at least three sgRNAs targeting an early coding exon (e.g., Exon 2).^{[7][10]} Choose sgRNAs with high predicted on-target scores and low off-target predictions.
 - Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).^[9]
- Vector Preparation:

- Select an appropriate CRISPR/Cas9 delivery vector. An all-in-one plasmid expressing both Cas9 and the sgRNA, such as pSpCas9(BB)-2A-GFP (PX458), is a common choice as the GFP marker allows for selection of transfected cells.[\[10\]](#)
- Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA sequence.
- Clone the annealed oligos into the linearized Cas9 vector according to the manufacturer's protocol (e.g., via BbsI restriction sites for PX458).[\[10\]](#)
- Transform the ligated plasmid into competent *E. coli*, select for positive colonies, and purify the plasmid DNA.
- Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Phase 2: Delivery of CRISPR Components into Cells

- Cell Culture:
 - Culture the human cell line of interest (e.g., HEK293T, HeLa) in the appropriate growth medium and conditions until it reaches 70-80% confluency.
- Transfection:
 - On the day of transfection, seed the cells at an appropriate density to reach 50-60% confluency within 24 hours.[\[13\]](#)
 - Transfect the cells with the TAC4-sgRNA-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation). Follow the manufacturer's protocol for the chosen transfection reagent or device.
 - Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).[\[14\]](#)

Phase 3: Enrichment and Single-Cell Cloning

- Enrichment of Edited Cells (Optional but Recommended):

- If using a fluorescent reporter plasmid (like PX458), enrich the transfected population 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells.
- Single-Cell Cloning:
 - Perform limiting dilution to seed the enriched (or total transfected) cells into 96-well plates at a calculated density of 0.5-1 cell per well.
 - Alternatively, use FACS to directly sort single cells into individual wells of a 96-well plate.
 - Add conditioned medium or supplement the medium to support the growth of single cells.

Phase 4: Clonal Expansion

- Colony Growth:
 - Incubate the plates for 2-4 weeks, monitoring for the formation of single colonies.
 - Replenish the medium carefully every 5-7 days.
- Expansion:
 - Once colonies are visible and dense enough, trypsinize and transfer each colony to a larger well (e.g., 24-well plate), and subsequently to larger flasks for expansion.
 - Create a duplicate plate to harvest genomic DNA for screening while maintaining a live culture plate.

Phase 5: Validation of TAC4 Knockout

- Genomic DNA Extraction and PCR:
 - Extract genomic DNA from a portion of each expanded clone.
 - Design PCR primers that flank the sgRNA target site in the TAC4 gene. The amplicon should be 400-800 bp in length.
 - Perform PCR on the genomic DNA from each clone.

- Screening for Indels:
 - Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for the presence of insertions or deletions.[12] Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the chromatograms from a mixed population or a single clone.[12][14] Clones with frameshift mutations in all alleles are desired.
 - Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS of the PCR amplicons can identify the exact nature and frequency of all indels within the clonal population.
- Protein Level Validation:
 - Western Blot: For clones confirmed to have biallelic frameshift mutations, perform a Western blot to verify the absence of the TAC4 protein product.[4][12] Use a validated antibody specific to the TAC4 protein. A wild-type clone should be used as a positive control.
 - Mass Spectrometry: For a more sensitive and quantitative assessment, mass spectrometry-based proteomics can be used to confirm the absence of the target protein.[12]
- Cryopreservation:
 - Once clones are fully validated, expand them and prepare cryopreserved stocks for long-term storage.

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